LNnDFH II vs. LNDFH II: Divergent Lectin Binding Affinities Define Distinct Biological Roles
LNnDFH II demonstrates multivalent avidity for E- and P-selectins with a KD range of 50-200 nM , a feature attributed to its tandem Lewis X epitopes. In contrast, the type 1 chain isomer LNDFH II binds the YesU lectin with a KD of 0.34 ± 0.01 µM [1]. This represents a >3-fold difference in binding strength under comparable in vitro conditions, underscoring that these isomers are not functionally interchangeable.
| Evidence Dimension | Lectin/Selectin Binding Affinity (KD) |
|---|---|
| Target Compound Data | 50-200 nM (E-/P-selectin avidity) |
| Comparator Or Baseline | LNDFH II: 0.34 ± 0.01 µM (YesU lectin) |
| Quantified Difference | >3-fold higher affinity for LNnDFH II (50-200 nM vs. 340 nM) |
| Conditions | Surface plasmon resonance (SPR) and in vitro binding assays; glycodepot technical datasheet |
Why This Matters
This differential binding profile dictates distinct applications: LNnDFH II is essential for studies requiring high-avidity selectin engagement (e.g., leukocyte rolling, metastasis models), whereas LNDFH II is unsuitable due to its weaker and mechanistically distinct lectin interaction.
- [1] Tiralongo J, et al. Table 1: Dissociation constants (KD) of YesU for selected glycans. Sci Rep. 2018. View Source
